

4,5-DCQA vs other dicaffeoylquinic acid isomers bioactivity

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Compound Focus: 4,5-Dicaffeoylquinic acid

CAS No.: 14534-61-3

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Bioactivity Comparison of DCQA Isomers

Bioactivity	4,5-DCQA Performance	3,5-DCQA Performance	3,4-DCQA Performance	1,5-DCQA Performance	1,3-DCQA Performance	Experimental Context & Key Findings
Anti-inflammatory	Potent	Potent	Potent	Limited Data	Potent	In vitro models; all inhibit NF-κB pathway . 1,3-DCQA also showed activity in an in vivo asthma model [1] [2].
Antioxidant	Active	Active	Active	Limited Data	Active	In vitro assays; activate the Nrf2 antioxidant pathway . Direct potency comparison between isomers is not clearly established [1] [2].

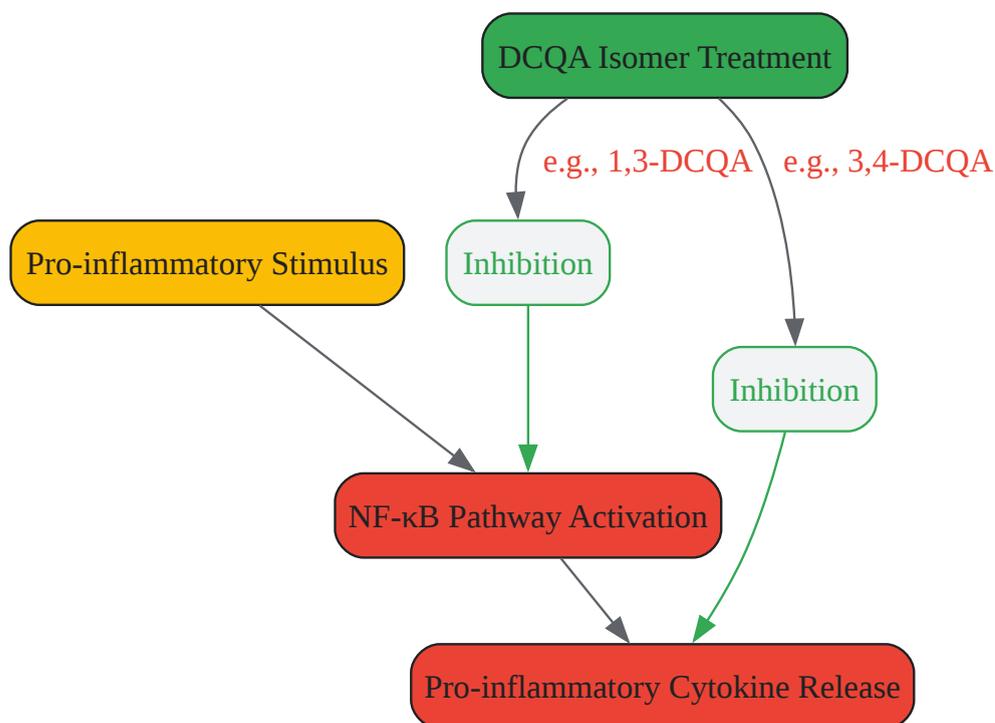
Bioactivity	4,5-DCQA Performance	3,5-DCQA Performance	3,4-DCQA Performance	1,5-DCQA Performance	1,3-DCQA Performance	Experimental Context & Key Findings
Antiviral	Most Studied & Potent	Active	Active	Not Applicable	Not Applicable	In vitro studies; 4,5-DCQA is the most investigated and often shows superior activity, particularly against human cytomegalovirus (HCMV) and influenza [1].
Content in *Ligularia fischeri*	Variable	Variable	Variable	Not Present	Not Present	Varies by geographic origin and extraction solvent. 50% ethanol extraction generally yields the highest content [3] [4].

Detailed Experimental Data and Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of key experimental methodologies from the literature.

Anti-inflammatory Activity Assessment

A core experimental approach for evaluating anti-inflammatory activity involves cell-based models to measure the inhibition of the NF- κ B pathway, a key regulator of inflammation [1] [2].



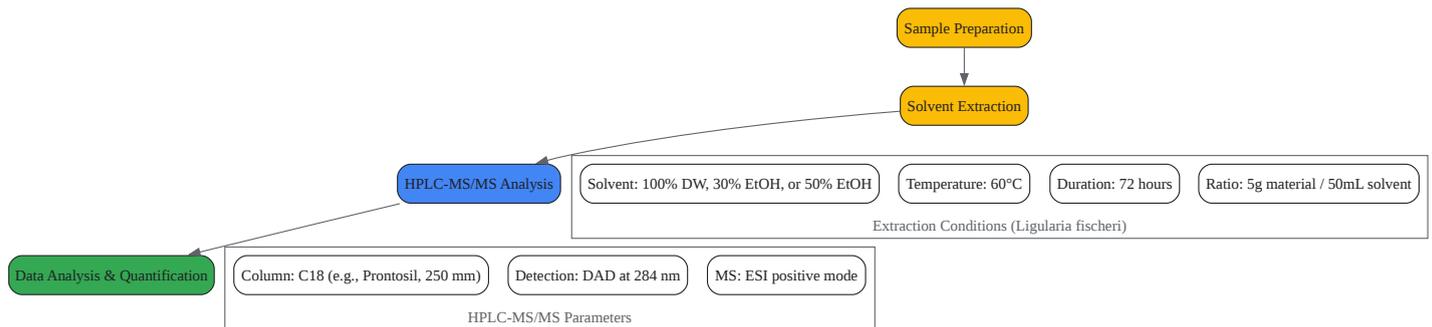
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- **Key Experimental Models:**

- **In vitro:** Macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Measurement of downstream pro-inflammatory cytokines like **TNF- α** and **IL-1 β** via ELISA [1] [2].
- **In vivo:** Mouse model of allergic asthma. 1,3-DCQA was administered orally, leading to reduced allergic airway inflammation [2].

Quantitative Analysis in Plant Material

Recent studies have established validated methods to quantify DCQA isomers in plant materials like *Ligularia fischeri*, which is a rich source of these compounds [3] [4].



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- **Key Findings from Quantification Studies:**

- **Solvent Impact:** Extraction with **50% ethanol** consistently yielded the highest amounts of all three DCQAs (3,4-, 3,5-, and 4,5-DCQA) compared to 30% ethanol or 100% distilled water [3] [4].
- **Geographic Variance:** The content of each isomer varied significantly based on the plant's geographic origin. For example, in 50% ethanol extracts, **Nonsan** region samples had the highest 3,4-DCQA (21.52 mg/g) and 4,5-DCQA (11.25 mg/g) content, while **Hoengseong** samples were highest in 3,5-DCQA (17.06 mg/g) [3] [4].

Pharmacokinetics and Extraction Considerations

- **Pharmacokinetics:** Data on pure DCQA isomers is limited as they are often studied within plant extracts. Available in vitro and rodent studies suggest DCQAs have **moderate absorption** and undergo metabolism. One study using a Caco-2 cell model indicated apparent permeability (P_{app}) values of **1–2.5 × 10⁻⁶ cm/s** for 3,4- and 3,5-DCQA, suggesting passive diffusion as the absorption mechanism [2].
- **Extraction for Bioactivity Studies:** To maximize the yield of DCQAs for research, the literature supports using **hydroalcoholic solvents** (e.g., 50-70% ethanol). The optimal solvent can vary depending on the plant source and specific isomer of interest [3] [4] [5].

Conclusions and Research Gaps

In summary, while 4,5-DCQA is a strong candidate, particularly for antiviral applications, no single DCQA isomer is universally the most potent. The "best" isomer is context-dependent. A significant challenge in direct comparison is the lack

of studies that evaluate all major isomers side-by-side in the same experimental system.

Key research gaps that remain include:

- **Head-to-Head Comparisons:** Systematic studies directly comparing all relevant isomers under identical conditions are needed.
- **In Vivo Data:** More pharmacological data from animal models is required to confirm in vitro findings and understand therapeutic potential.
- **Human Studies:** Clinical evidence for the efficacy of any single DCQA isomer is still very limited.

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To cite this document: Smolecule. [4,5-DCQA vs other dicaffeoylquinic acid isomers bioactivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b622082#4-5-dcqa-vs-other-dicaffeoylquinic-acid-isomers-bioactivity>]

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